4-Amino-3-((cyclohexylmethyl)amino)benzonitrile
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Overview
Description
4-Amino-3-((cyclohexylmethyl)amino)benzonitrile is an organic compound with a complex structure that includes an amino group, a cyclohexylmethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. The final step often involves the formation of the benzonitrile moiety through a dehydration reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The use of green chemistry principles, such as ionic liquids as solvents, can also be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-((cyclohexylmethyl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Amino-3-((cyclohexylmethyl)amino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: A simpler compound with similar functional groups but lacking the cyclohexylmethyl group.
3-Amino-4-((cyclohexylmethyl)amino)benzonitrile: A closely related compound with a different substitution pattern on the aromatic ring.
Uniqueness
4-Amino-3-((cyclohexylmethyl)amino)benzonitrile is unique due to the presence of both the cyclohexylmethyl group and the benzonitrile moiety
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-amino-3-(cyclohexylmethylamino)benzonitrile |
InChI |
InChI=1S/C14H19N3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h6-8,11,17H,1-5,10,16H2 |
InChI Key |
PZLABVJTQSMJII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=CC(=C2)C#N)N |
Origin of Product |
United States |
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